molecular formula C4H7ClO B1267710 4-Chlorobutanal CAS No. 6139-84-0

4-Chlorobutanal

Cat. No.: B1267710
CAS No.: 6139-84-0
M. Wt: 106.55 g/mol
InChI Key: DOQLCJMCQWQQHK-UHFFFAOYSA-N
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Description

4-Chlorobutanal is an organic compound with the molecular formula C4H7ClO It is a chlorinated aldehyde, characterized by the presence of a chlorine atom attached to the fourth carbon of a butanal chain

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Chlorobutanal can be synthesized through several methods. One common approach involves the chlorination of butanal. This process typically requires the use of chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure selective chlorination at the desired position.

Industrial Production Methods: In an industrial setting, this compound can be produced by the reaction of gamma-butyrolactone with sulfur oxychloride in the presence of a mixed catalyst composed of copper oxide and zinc oxide. The reaction is conducted at temperatures ranging from 50 to 80 degrees Celsius, followed by vacuum distillation to purify the product .

Chemical Reactions Analysis

Types of Reactions: 4-Chlorobutanal undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form 4-chlorobutyric acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction of this compound can yield 4-chlorobutanol, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorine atom in this compound can be substituted with other nucleophiles, such as hydroxide ions, to form 4-hydroxybutanal.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products Formed:

    Oxidation: 4-Chlorobutyric acid.

    Reduction: 4-Chlorobutanol.

    Substitution: 4-Hydroxybutanal.

Scientific Research Applications

4-Chlorobutanal has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: It serves as a reagent in biochemical studies, particularly in the modification of biomolecules.

    Medicine: Research into its potential use as a precursor for drug development is ongoing.

    Industry: It is employed in the production of specialty chemicals and as a building block in polymer synthesis.

Comparison with Similar Compounds

    4-Chlorobutanol: Similar in structure but with a hydroxyl group instead of an aldehyde group.

    4-Chlorobutyric acid: The oxidized form of 4-Chlorobutanal.

    Butanal: The non-chlorinated parent compound.

Uniqueness: this compound is unique due to the presence of both an aldehyde group and a chlorine atom, which confer distinct reactivity patterns. This dual functionality allows it to participate in a wider range of chemical reactions compared to its non-chlorinated counterpart, butanal.

Properties

IUPAC Name

4-chlorobutanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7ClO/c5-3-1-2-4-6/h4H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOQLCJMCQWQQHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10976944
Record name 4-Chlorobutanal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10976944
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

106.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6139-84-0
Record name 6139-84-0
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Record name 4-Chlorobutanal
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-chlorobutanal
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the common synthetic applications of 4-Chlorobutanal?

A1: this compound serves as a key building block in synthesizing various compounds. It is frequently employed in reactions such as acetalization [, , ], ring-opening chloridization [], and nucleophilic substitution []. These reactions contribute to the synthesis of diverse molecules, including pharmaceuticals, natural products, and other valuable chemicals.

Q2: Can you provide an example of this compound's use in natural product synthesis?

A2: Researchers have successfully utilized this compound in the total synthesis of Mycalamide B, a potent antitumor agent isolated from the Mycale sponge []. This synthesis highlights the compound's utility in constructing complex molecules with potential therapeutic applications.

Q3: How is this compound utilized in the synthesis of heterocyclic compounds?

A3: this compound plays a crucial role in synthesizing the core ring systems of yuzurimine-type Daphniphyllum alkaloids []. The compound's reaction with hydroxylamine generates intermediate nitrones that undergo a sequence of cyclization and cycloaddition reactions, ultimately forming the desired heterocyclic framework.

Q4: Are there any studies focusing on the synthesis of this compound itself?

A4: Yes, research has explored efficient methods for synthesizing this compound [, , , ]. These methods often involve readily available starting materials and explore different synthetic routes to optimize yield and practicality for potential industrial applications.

Q5: What is the role of this compound in synthesizing tryptamine derivatives?

A5: this compound serves as a crucial precursor in the Grandberg Tryptamine Synthesis [, ]. It reacts with arylhydrazines to form indole rings, the core structure of tryptamine derivatives, which are essential building blocks for various pharmaceuticals and bioactive compounds.

Q6: Has the reactivity of this compound been investigated?

A6: Research has examined the neighboring group effect in this compound and its derivatives []. This research provides insights into the compound's reactivity and its behavior in various chemical reactions.

Q7: Are there alternative synthetic routes for reactions involving this compound?

A7: Yes, alternative synthetic methods utilizing phase-transfer catalysis have been explored for reactions typically employing this compound. This approach has been successfully applied to synthesize formylcyclopropane and alkyl cyclopropyl ketones [].

Q8: Have electrochemical methods been investigated in the context of this compound?

A8: Electrochemical oxidation techniques have been explored using this compound as a model substrate [, ]. These studies utilize N-oxopiperidinium salts as mediators in a two-phase system, offering alternative approaches for specific chemical transformations.

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